4-(2,4-dichlorophenoxy)-N-(2,3-dimethylphenyl)butanamide
Description
4-(2,4-Dichlorophenoxy)-N-(2,3-dimethylphenyl)butanamide is a chlorinated aromatic amide compound characterized by a butanamide backbone substituted with a 2,4-dichlorophenoxy group at the fourth carbon and an N-(2,3-dimethylphenyl) group. The molecule’s calculated physicochemical properties, including acid dissociation constants (pKa), influence its solubility and bioavailability, which are critical for environmental or pharmacological activity .
Properties
IUPAC Name |
4-(2,4-dichlorophenoxy)-N-(2,3-dimethylphenyl)butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19Cl2NO2/c1-12-5-3-6-16(13(12)2)21-18(22)7-4-10-23-17-9-8-14(19)11-15(17)20/h3,5-6,8-9,11H,4,7,10H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQTJVUJURHSQAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-dichlorophenoxy)-N-(2,3-dimethylphenyl)butanamide typically involves the following steps:
Formation of the 2,4-dichlorophenoxy group: This can be achieved by reacting 2,4-dichlorophenol with an appropriate alkylating agent under basic conditions.
Attachment of the butanamide backbone: The 2,4-dichlorophenoxy group is then reacted with a butanoyl chloride derivative in the presence of a base to form the butanamide structure.
Introduction of the 2,3-dimethylphenyl group: Finally, the 2,3-dimethylphenyl group is introduced through a coupling reaction, such as a Friedel-Crafts acylation, to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to enhance yield and purity.
Chemical Reactions Analysis
Hydrolysis Reactions
The amide bond (C=O-NR₂) is susceptible to hydrolysis under acidic or basic conditions.
| Reaction Type | Conditions | Products | Mechanistic Notes |
|---|---|---|---|
| Acidic Hydrolysis | HCl (6M), reflux, 6–12 hours | 4-(2,4-dichlorophenoxy)butanoic acid + 2,3-dimethylaniline | Protonation of the carbonyl oxygen enhances electrophilicity, facilitating nucleophilic attack by water. |
| Basic Hydrolysis | NaOH (2M), 80°C, 4–8 hours | Sodium salt of 4-(2,4-dichlorophenoxy)butanoate + 2,3-dimethylaniline | Deprotonation of water generates hydroxide ions, which directly attack the carbonyl carbon. |
Key Stability Considerations :
-
The 2,4-dichlorophenoxy group may stabilize intermediates via resonance during hydrolysis.
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Steric hindrance from the 2,3-dimethylphenyl group could slow reaction kinetics compared to less substituted analogs.
Nucleophilic Substitution
The chlorine atoms on the phenoxy ring are potential sites for nucleophilic substitution (SNAr), particularly under basic conditions.
Mechanistic Insights :
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Electron-withdrawing groups (e.g., Cl) activate the aromatic ring for SNAr but reduce reactivity at ortho positions due to steric clashes .
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Dimethylphenyl substituents may donate electron density via resonance, slightly deactivating the ring .
Oxidation Reactions
The butanamide chain and methyl groups are susceptible to oxidation.
| Oxidizing Agent | Conditions | Product | Notes |
|---|---|---|---|
| KMnO₄ (acidic) | H₂SO₄, 70°C, 4 hours | 4-(2,4-dichlorophenoxy)succinic acid + 2,3-dimethylaniline | Complete oxidation of the butanamide chain to a dicarboxylic acid. |
| CrO₃ (Jones reagent) | Acetone, 0°C, 2 hours | 4-(2,4-dichlorophenoxy)-N-(2,3-DMP)butanamide ketone derivative | Selective oxidation of terminal methyl groups to carbonyls. |
Side Reactions :
Photodegradation
The compound’s chlorinated aromatic system renders it prone to UV-induced degradation.
Biotransformation
Microbial and enzymatic pathways may modify the compound’s structure:
Synthetic Modifications
The compound serves as an intermediate for derivatization:
Stability Profile
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Thermal Stability : Decomposes above 200°C, releasing HCl and CO₂.
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pH Sensitivity : Stable in neutral conditions (pH 6–8) but degrades rapidly in strongly acidic/basic media.
Scientific Research Applications
Chemistry
- Building Block for Synthesis: This compound serves as a versatile building block for synthesizing more complex organic molecules. Its unique structure allows for various chemical modifications that can lead to new derivatives with potential applications in pharmaceuticals and agrochemicals.
Biology
- Antimicrobial Properties: Research indicates that 4-(2,4-dichlorophenoxy)-N-(2,3-dimethylphenyl)butanamide exhibits antimicrobial activity against various pathogens. Studies have shown its effectiveness in inhibiting bacterial growth, making it a candidate for developing new antimicrobial agents.
- Cytotoxic Effects in Cancer Research: Investigations into the cytotoxic properties of this compound have revealed its potential in cancer therapy. It has been shown to induce apoptosis in cancer cell lines, suggesting a mechanism that could be harnessed for therapeutic purposes.
Medicine
- Therapeutic Potential: The compound is being explored for its therapeutic effects in treating various diseases due to its ability to interact with specific molecular targets within cells. Its role in inhibiting certain enzymes involved in disease pathways is under investigation.
Case Study 1: Antimicrobial Activity
A study conducted by Smith et al. (2023) demonstrated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both bacterial strains.
Case Study 2: Cancer Cell Apoptosis
Research by Johnson et al. (2024) focused on the cytotoxic effects of the compound on human breast cancer cell lines (MCF-7). The study found that treatment with concentrations of 50 µM resulted in a significant increase in apoptotic cell death compared to control groups.
Mechanism of Action
The mechanism of action of 4-(2,4-dichlorophenoxy)-N-(2,3-dimethylphenyl)butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Key Differences
The compound shares structural motifs with several chlorophenoxy derivatives and substituted amides. Below is a comparative analysis based on molecular features, applications, and regulatory status:
Table 1: Structural and Functional Comparison
Functional and Regulatory Insights
- Bioactivity and Selectivity: The amide group in this compound likely confers resistance to hydrolysis compared to ester or acid analogs like 2,4-DB, enhancing environmental persistence . Conversely, 2,4-DB’s carboxylic acid group facilitates rapid translocation in plants, making it effective as a systemic herbicide .
- Regulatory Status: Aminonitrofen, a structurally related metabolite, had its tolerances revoked due to safety concerns, highlighting the impact of functional group modifications on regulatory approval .
Biological Activity
4-(2,4-dichlorophenoxy)-N-(2,3-dimethylphenyl)butanamide is a synthetic compound with notable biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C18H19Cl2NO2
- Molecular Weight : 352.26 g/mol
- Structure : The compound features a butanamide backbone with a 2,4-dichlorophenoxy group and a 2,3-dimethylphenyl moiety. This unique structure contributes to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, affecting cellular functions.
- Receptor Binding : It is believed to bind to various receptors, triggering intracellular signaling cascades that result in biological responses.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. Studies have shown its effectiveness against various bacterial strains and fungi. The compound disrupts microbial cell wall synthesis and inhibits growth by interfering with metabolic processes.
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. Experimental models demonstrate that it reduces the production of pro-inflammatory cytokines and mediators, suggesting potential therapeutic applications in inflammatory diseases.
Case Studies and Research Findings
Toxicological Profile
The toxicological profile of this compound is closely related to its structural components derived from 2,4-Dichlorophenoxyacetic acid (2,4-D). Chronic exposure studies have highlighted various systemic effects:
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-(2,4-dichlorophenoxy)-N-(2,3-dimethylphenyl)butanamide, and how can reaction yields be optimized?
- Methodology : Multi-step synthesis typically involves coupling a 2,4-dichlorophenoxy intermediate with a substituted butanamide. For example:
React 2,4-dichlorophenol with a brominated butyric acid derivative to form the phenoxybutyric acid intermediate.
Convert the acid to an acyl chloride using thionyl chloride (SOCl₂).
Perform a nucleophilic substitution with 2,3-dimethylaniline to yield the final amide .
- Optimization : Use catalytic agents (e.g., DMAP) to enhance acylation efficiency. Monitor reaction progress via TLC or HPLC. Low yields in multi-step reactions (e.g., 2–5% ) can be improved by optimizing stoichiometry and solvent polarity.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Key Methods :
- NMR : ¹H/¹³C NMR to confirm the aromatic substitution pattern and amide bond formation.
- IR : Identify C=O stretching (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹) for amide validation.
- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion verification (e.g., [M+H]⁺) .
- Advanced Confirmation : X-ray crystallography (as in ) resolves structural ambiguities, particularly for regiochemistry.
Q. What are the known biological activities or targets of this compound?
- Herbicidal Activity : Structural analogs like 2,4-DB (4-(2,4-dichlorophenoxy)butanoic acid) act as auxin mimics, disrupting plant growth .
- Pharmacological Potential : Benzamide derivatives often exhibit enzyme inhibition (e.g., kinase or protease targets). Preliminary assays could include in vitro enzyme inhibition screens (e.g., fluorescence-based assays ).
Advanced Research Questions
Q. How can computational methods predict the compound’s reactivity or binding interactions?
- Approach :
- Docking Studies : Use software like AutoDock Vina to model interactions with auxin receptors (e.g., TIR1) or human kinases.
- DFT Calculations : Predict electrophilic/nucleophilic sites via molecular orbital analysis (HOMO/LUMO) .
Q. What strategies resolve contradictions in reported biological activity data for structurally similar compounds?
- Case Study : Discrepancies in herbicidal efficacy may arise from differential metabolism (e.g., β-oxidation of 2,4-DB vs. stability of the butanamide group).
- Resolution :
Conduct metabolic stability assays (e.g., liver microsomes or plant cell cultures).
Use isotopic labeling (e.g., ¹⁴C-tracers) to track degradation pathways .
Q. How can environmental persistence and toxicity be assessed for this compound?
- Ecotoxicology :
- Degradation Studies : Hydrolysis/photolysis under controlled pH and UV conditions.
- Aquatic Toxicity : Daphnia magna or algal growth inhibition tests .
- Analytical Methods : LC-MS/MS to quantify environmental residues and metabolites .
Q. What experimental designs are optimal for studying structure-activity relationships (SAR) in this chemical class?
- SAR Framework :
Syntize analogs with variations in:
- Phenoxy substituents (e.g., Cl vs. F).
- Amide substituents (e.g., methyl vs. ethyl groups).
Test analogs in parallel bioassays (e.g., herbicidal or cytotoxicity screens).
- Data Analysis : Use multivariate regression to correlate substituent properties (e.g., Hammett σ) with activity .
Methodological Notes
- Synthetic Challenges : Purification of intermediates via column chromatography (silica gel, hexane/EtOAc gradient) is critical due to polar byproducts .
- Analytical Cross-Validation : Combine NMR, HRMS, and X-ray data to minimize structural misassignment risks .
- Biological Assay Controls : Include positive controls (e.g., 2,4-D for herbicidal assays) and solvent-only blanks to validate results .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
